molecular formula C9H8N2O3 B12360616 6-Methoxy-7-hydroxyquinazoline-4-one

6-Methoxy-7-hydroxyquinazoline-4-one

Katalognummer: B12360616
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: BHMYKSQQYFRYBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Significance of the Quinazolinone-4-one Core in Medicinal Chemistry and Drug Discovery

The quinazolin-4-one nucleus is a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrimidinone ring. This arrangement confers a high degree of stability and provides multiple points for chemical modification, making it an ideal framework for drug design. mdpi.comsemanticscholar.org

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of pharmacological effects. The quinazolinone core is a quintessential example of such a structure. mdpi.com Its derivatives have been shown to possess an impressive spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. semanticscholar.org This versatility stems from the scaffold's ability to present substituents in a defined three-dimensional space, allowing for precise interactions with the active sites of various enzymes and receptors. The stability of the quinazolinone nucleus allows medicinal chemists to append various bioactive moieties to create novel and potent therapeutic agents. semanticscholar.org

The quinazolinone motif is not merely a synthetic curiosity; it is also found in over 200 naturally occurring alkaloids isolated from a variety of plants and microorganisms. semanticscholar.org This natural prevalence has inspired chemists to develop a vast number of synthetic routes to access a diverse range of quinazolinone derivatives. mdpi.com The synthetic accessibility of this scaffold has been a major driver of its widespread use in drug discovery programs, leading to the development of numerous clinically approved drugs. mdpi.com

Positioning 6-Methoxy-7-hydroxyquinazoline-4-one as a Key Compound in Contemporary Research

Among the myriad of quinazolinone derivatives, this compound has distinguished itself as a particularly valuable building block in modern pharmaceutical research. Its specific substitution pattern is crucial for its utility in both synthesis and mechanistic studies.

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov Consequently, protein kinase inhibitors have become a major focus of anticancer drug development. nih.gov Several potent and selective tyrosine kinase inhibitors are based on the 4-anilinoquinazoline (B1210976) scaffold, and this compound is a key precursor in their synthesis. mdpi.com

Specifically, the 6,7-dialkoxy substitution pattern is a common feature in many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. mdpi.com For instance, the synthesis of potent EGFR inhibitors often involves intermediates with methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline (B50416) ring. mdpi.comnih.gov The hydroxyl group at the 7-position of this compound provides a convenient handle for further functionalization, allowing for the introduction of various side chains to optimize the drug's potency and pharmacokinetic properties. This strategic placement of functional groups makes it an indispensable intermediate in the synthesis of complex, next-generation tyrosine kinase inhibitors.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, as they provide insights into how the chemical structure of a compound influences its biological activity. The quinazolinone scaffold, with its multiple sites for substitution, is an ideal platform for such investigations. nih.govresearchgate.net

The compound this compound, with its defined substitution pattern, serves as a crucial reference point in SAR studies of quinazoline-based inhibitors. Research has shown that the nature and position of substituents on the quinazoline ring have a profound impact on inhibitory activity. mdpi.com For example, studies on EGFR inhibitors have revealed that the presence of small, electron-donating groups, such as methoxy groups, at the 6 and 7 positions can significantly enhance inhibitory potency. mdpi.com The 6,7-dimethoxy substitution, in particular, has been found to be favorable for EGFR inhibition. mdpi.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can elucidate the key structural requirements for potent and selective inhibition, thereby guiding the design of more effective therapeutic agents. The compound also serves as a metabolic reference, as studies have identified 4-(4-Hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline as a major metabolite of the Janus kinase-3 (JAK3) inhibitor, JANEX-1. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

6-methoxy-3,4a-dihydroquinazoline-4,7-dione

InChI

InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-5H,1H3,(H,10,11,13)

InChI-Schlüssel

BHMYKSQQYFRYBJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2C(=CC1=O)N=CNC2=O

Herkunft des Produkts

United States

Synthetic Methodologies and Advanced Chemical Transformations

General Synthetic Routes to the Quinazolin-4-one Scaffold

The construction of the quinazolin-4-one core can be achieved through a variety of synthetic strategies, ranging from classical name reactions to modern catalytic approaches.

Classical and Contemporary Synthesis Protocols

Several classical methods have been established for the synthesis of quinoline (B57606) and quinazolinone derivatives, some of which are adaptable for the preparation of the quinazolin-4-one scaffold.

Gould–Jacobs Reaction: This reaction is a versatile method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, which are tautomers of 4-quinolones. wikipedia.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgmdpi.com The reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org While primarily used for quinolines, modifications of this reaction can be applied to create the quinazolin-4-one skeleton. Microwave irradiation has been employed to accelerate the reaction and improve yields. researchgate.net

Friedländer Synthesis: The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases and is a straightforward method for producing substituted quinolines and, by extension, can be adapted for quinazolinone synthesis. wikipedia.orgnih.govresearchgate.net Various catalysts, including iodine, p-toluenesulfonic acid, and Lewis acids, have been utilized to promote this reaction. wikipedia.org

Pfitzinger Reaction: The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction proceeds through the hydrolysis of the amide bond in isatin, followed by condensation with the carbonyl compound and subsequent cyclization. wikipedia.org A variation known as the Halberkann variant utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinolines by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pkpharmaguideline.com The reaction is known to be vigorous and often requires the presence of a moderator like ferrous sulfate. wikipedia.orguop.edu.pk Although it primarily yields quinolines, the fundamental cyclization chemistry has been influential in the development of related heterocyclic syntheses.

Modern Approaches: Transition Metal-Mediated and Green Chemistry Protocols

Modern synthetic chemistry has introduced more efficient and environmentally benign methods for quinazolinone synthesis.

Transition Metal-Mediated Synthesis: Transition metal catalysis has become an indispensable tool for the synthesis of quinazolinones, offering high efficiency and broad substrate scope. organic-chemistry.org Catalysts based on copper, palladium, iridium, ruthenium, and nickel have been successfully employed. organic-chemistry.orgorganic-chemistry.org For instance, copper-catalyzed reactions of 2-arylindoles with amines or ammonium (B1175870) in the presence of oxygen provide a simple and mild route to various quinazolinones. organic-chemistry.org Similarly, nickel-catalyzed [4+2] annulation of benzylamines and nitriles offers an atom-economic pathway to multisubstituted quinazolines. organic-chemistry.org

Green Chemistry Protocols: In line with the principles of green chemistry, several eco-friendly methods for quinazolinone synthesis have been developed. These often involve the use of non-toxic catalysts, safer solvents like water, and energy-efficient techniques such as microwave irradiation. guidechem.comchemicalbook.com For example, a catalyst-free synthesis of quinazolin-4(3H)-ones has been reported using isatoic anhydride, triethyl orthoformate, and ammonium acetate (B1210297) in ethanol (B145695) under reflux. chemicalbook.com Another approach involves the use of hydrogen peroxide as a green oxidant in the synthesis of 2,4-substituted quinazolines. acs.org

Specific Synthesis of 6-Methoxy-7-hydroxyquinazoline-4-one

The synthesis of the specifically substituted this compound can be accomplished through targeted strategies, including oxidation of quinazoline (B50416) derivatives and multi-step chemical syntheses from carefully chosen precursors.

Oxidation of Quinazoline Ring Derivatives using Peroxides

The introduction of a hydroxyl group onto the quinazoline ring can be achieved through oxidation reactions. While direct hydroxylation of the quinazoline ring at the 7-position using peroxides is not extensively documented for this specific compound, the general principle of using oxidizing agents to introduce hydroxyl groups is well-established in heterocyclic chemistry. For instance, oxidation of quinazoline with hydrogen peroxide in a dilute aqueous acid can yield 3,4-dihydro-4-oxoquinazoline. nih.gov Furthermore, peroxide-mediated oxidative cyclization has been used to form fused quinazolinone systems. organic-chemistry.org It is plausible that a suitably substituted quinazolinone precursor could be hydroxylated at the 7-position under controlled oxidation conditions, potentially involving a peroxide-based reagent.

Multi-step Chemical Syntheses from Precursors

A documented route for the synthesis of this compound involves a multi-step sequence starting from readily available precursors. A notable example is the synthesis starting from isovanillin. This method comprises the following key transformations:

Cyanation and Nitration: Isovanillin is first subjected to cyanation and subsequent nitration to yield 5-hydroxy-4-methoxy-2-nitrobenzonitrile.

Reduction and Cyclization: The resulting nitro compound undergoes a one-pot reduction of the nitro group to an amine, followed by cyclization to form the quinazolinone ring, affording 6-hydroxy-7-methoxy-(3H)-quinazoline-4-one.

This synthetic pathway provides a clear and efficient method for obtaining the target molecule.

Strategic Derivatization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, namely the hydroxyl group, the N1-H, and the N3-H of the quinazolinone ring, allowing for a variety of derivatization reactions. These modifications are crucial for tuning the biological activity of the molecule.

Alkylation: The hydroxyl group and the nitrogen atoms of the quinazolinone ring can be alkylated. For instance, 6-hydroxy-7-methoxy-(3H)-quinazoline-4-one can be reacted with an alkyl halide, such as N-(3-chloropropyl)morpholine, in the presence of a base like sodium carbonate to yield the corresponding O-alkylated product. This reaction is a key step in the synthesis of the drug gefitinib (B1684475). The alkylation of NH-containing heteroaromatic compounds is a common transformation, and dialkyl carbonates under microwave irradiation offer a greener alternative to traditional alkylating agents like methyl iodide. mdpi.comjuniperpublishers.com

Acylation: The hydroxyl group can also undergo acylation reactions. While specific examples for this compound are not extensively detailed, the general reactivity of phenolic hydroxyl groups suggests that acylation with acyl chlorides or anhydrides in the presence of a base is a feasible transformation. Friedel-Crafts acylation principles can also be conceptually applied for C-acylation under specific conditions. khanacademy.org

The ability to perform these derivatizations allows for the creation of a diverse library of compounds based on the this compound core, which is essential for structure-activity relationship studies in drug discovery.

Functionalization at the Hydroxyl Group (Position 7) for Analog Development

The hydroxyl group at position 7 of the this compound scaffold is a key site for synthetic modification, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR). The most common transformation at this position is O-alkylation or etherification, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis of analogs often starts from a precursor like 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. nih.gov The hydroxyl group can be alkylated using various alkyl halides in the presence of a base. For instance, the reaction of a related quinazolinone derivative with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate and tetrabutylammonium (B224687) iodide in acetone (B3395972) leads to the corresponding O-alkylated product. nih.gov This method can be adapted to introduce a variety of side chains at the 7-hydroxyl position.

Another approach involves the use of N-(3-chloropropyl)morpholine in the presence of a base like sodium carbonate in a solvent such as dimethylformamide (DMF) to introduce a morpholine-containing side chain. This reaction typically proceeds at elevated temperatures.

The general strategy for the etherification of the 7-hydroxyl group is outlined in the table below. The choice of alkylating agent and reaction conditions allows for the synthesis of a diverse library of analogs for biological screening.

Starting MaterialReagentBaseSolventProduct
6-hydroxy-7-methoxyquinazolin-4-oneAlkyl halide (e.g., 1-bromo-3-chloropropane)K₂CO₃Acetone7-(alkoxy)-6-methoxyquinazoline-4-one
6-hydroxy-7-methoxyquinazolin-4-oneN-(3-chloropropyl)morpholineNa₂CO₃DMF7-(3-morpholinopropoxy)-6-methoxyquinazolin-4-one

These functionalization strategies are crucial in the development of targeted therapies, as the nature of the substituent at the 7-position can modulate receptor binding affinity and cellular permeability.

Modifications at the Methoxy (B1213986) Group (Position 6) and Their Impact on Bioactivity

The methoxy group at position 6 of the quinazolinone ring also plays a significant role in the biological activity of these compounds. Modifications at this position, including demethylation to a hydroxyl group or replacement with other alkoxy groups, can have a profound impact on the molecule's interaction with biological targets.

The impact of modifications at this position is often evaluated through the synthesis of a series of analogs with varying alkoxy groups. The general findings from such studies are summarized in the table below.

Modification at Position 6Impact on BioactivityExample Class
Methoxy (OCH₃)Often associated with potent biological activity.6-methoxy-2-arylquinolines (P-gp inhibitors) nih.govnih.gov
Demethylation to Hydroxyl (OH)Can alter hydrogen bonding interactions and solubility.
Longer Alkoxy ChainsMay enhance lipophilicity and cellular uptake.6-alkoxy-4-substituted-aminoquinazolines nih.gov

The synthesis of these modified analogs typically involves starting from precursors with the desired substituent at the 6-position or performing demethylation followed by re-alkylation with different alkyl halides. These modifications are a key strategy in the optimization of lead compounds.

Substitutions at Other Reactive Positions (e.g., C-2, N-3)

Substitution at C-2: The C-2 position can be substituted with a variety of groups, including alkyl, aryl, and heterocyclic moieties. One common synthetic route involves the condensation of an appropriately substituted anthranilamide with an aldehyde. researchgate.net For example, reacting an anthranilamide derivative with an aldehyde in the presence of a catalyst like p-toluenesulfonic acid can yield 2-substituted quinazolin-4-ones. researchgate.net The nature of the substituent at the C-2 position has been shown to be crucial for the biological activity of many quinazolinone derivatives.

Substitution at N-3: The N-3 position is frequently functionalized through alkylation or arylation. juniperpublishers.com The alkylation of quinazolin-4(3H)-one with reagents like benzyl (B1604629) chloride in the presence of a base such as potassium carbonate in DMF leads to the formation of N-alkylation products. juniperpublishers.com The substituent at the N-3 position can influence the compound's ability to act as a hydrogen bond donor or acceptor, which is often critical for target binding.

The following table summarizes some common substitutions at the C-2 and N-3 positions and the synthetic methods employed.

PositionType of SubstitutionSynthetic Method
C-2Aryl, AlkylCondensation of anthranilamide with aldehydes researchgate.net
N-3Alkyl, BenzylAlkylation with alkyl/benzyl halides juniperpublishers.com

These modifications allow for the fine-tuning of the pharmacological properties of the this compound scaffold.

Design and Synthesis of Hybrid Molecules Incorporating the Quinazolinone Moiety

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units into a single molecule. nih.govnih.govresearchgate.net This approach aims to create hybrid compounds with enhanced affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold is an excellent platform for the design and synthesis of such hybrid molecules due to its inherent biological relevance and multiple points for chemical modification. nih.govnih.govresearchgate.net

The synthesis of these hybrids typically involves a multi-step process where the quinazolinone core is first functionalized with a suitable reactive group, which is then used to attach the second pharmacophore. For example, a quinazolinone derivative can be functionalized with a linker containing a terminal alkyne, which can then undergo a "click" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) with an azide-containing second pharmacophore to form a triazole-linked hybrid.

The table below provides examples of quinazolinone-based hybrid molecules and the rationale behind their design.

Hybrid TypeSecond PharmacophoreRationale for Hybridization
Quinazolinone-PyrazolePyrazoleCombining two known antifungal scaffolds to create novel antifungal agents. mdpi.com
Quinazolinone-TriazoleTriazoleLeveraging the broad biological activities of both quinazolinone and triazole rings. researchgate.net
Quinazolinone-BenzimidazoleBenzimidazoleTargeting multiple pathways by incorporating two distinct bioactive heterocycles. researchgate.net

The development of these hybrid molecules represents a promising avenue for the discovery of new therapeutic agents with improved pharmacological profiles. bohrium.com

In Vitro Biological Activity Spectrum of 6 Methoxy 7 Hydroxyquinazoline 4 One and Its Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the quinazolinone core are recognized for their significant potential as anticancer agents, targeting various hallmarks of cancer. mdpi.com Research has explored their ability to inhibit critical enzymes, modulate cellular pathways, and reduce the viability of numerous cancer cell lines. mdpi.comnih.gov

The inhibition of protein kinases is a primary mechanism through which quinazoline (B50416) derivatives exert their anticancer effects. nih.gov Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a known driver in many cancers, making it a key therapeutic target. nih.govrjptonline.org

Epidermal Growth Factor Receptor (EGFR) and other Tyrosine Kinases: Derivatives of 6-methoxy-7-hydroxyquinazoline-4-one have been specifically designed as potent EGFR inhibitors. nih.gov The 4-anilinoquinazoline (B1210976) structure is a well-established pharmacophore for targeting receptor tyrosine kinases (RTKs) such as EGFR, HER2, VEGFR, and PDGFR, which are often overexpressed in malignancies like breast, lung, and prostate cancer. mdpi.commdpi.com

Numerous studies have synthesized and evaluated 4-anilinoquinazoline derivatives for their inhibitory activity. For instance, a series of 6-salicyl-4-anilinoquinazoline analogues demonstrated potent dual inhibition of EGFR and HER2, with compound 21 showing IC₅₀ values of 0.12 µM and 0.096 µM, respectively, comparable to the drugs Erlotinib (B232) and Lapatinib. plos.org Another study on 6-arylureido-4-anilinoquinazoline derivatives identified compound 7i as a potent EGFR inhibitor with an IC₅₀ of 17.32 nM, superior to gefitinib (B1684475) (25.42 nM) and erlotinib (33.25 nM). frontiersin.org This compound showed excellent selectivity for the EGFR protein kinase. frontiersin.org

Furthermore, quinazolin-4(3H)-one derivatives have been identified as multiple tyrosine kinase inhibitors, showing potent activity against CDK2, HER2, and EGFR. nih.govnih.gov Compound 5d , a 2-sulfanylquinazolin-4(3H)-one derivative, exhibited nanomolar inhibitory activity against VEGFR2, EGFR, and HER2. mdpi.com Quinazolinone hydrazide triazole derivatives have also been shown to inhibit a panel of protein kinases, including ALK, AXL, FGFR1, and VEGFRs. frontiersin.org

Table 1: Inhibitory Activity of Quinazoline Derivatives against Key Kinases

Compound Target Kinase IC₅₀ (nM) Reference
Compound 21 EGFR 120 plos.org
Compound 21 HER2 96 plos.org
Compound 7i EGFR 17.32 frontiersin.org
Compound 2i CDK2 - (Potent) nih.govnih.gov
Compound 3i CDK2 - (Potent) nih.govnih.gov
Compound 2i HER2 - (Potent) nih.govnih.gov
Compound 3i HER2 - (Potent) nih.govnih.gov
Compound 2i EGFR - (Potent) nih.govnih.gov
Compound 3i EGFR - (Potent) nih.govnih.gov
Compound 5d VEGFR2 - (Nanomolar range) mdpi.com
Compound 5d EGFR - (Nanomolar range) mdpi.com
Compound 5d HER2 - (Nanomolar range) mdpi.com

| Compound 5d | CDK2 | 2097 | mdpi.com |

BRAF Inhibition: The BRAF kinase, particularly the BRAFV600E mutation, is another critical target in cancer therapy. nih.gov The development of dual inhibitors that target both EGFR and BRAF is a strategic approach to overcome resistance mechanisms. nih.gov A novel series of hybrid compounds merging quinazolin-4-one and 3-cyanopyridin-2-one scaffolds were developed as dual inhibitors of EGFR and BRAFV600E. nih.gov Within this series, compounds 18 and 19 demonstrated significant inhibition of both kinases. nih.gov While vemurafenib (B611658) is a known selective inhibitor of mutated BRAFV600E, research into new derivatives, including those with different core scaffolds like quinazoline, continues to be an active area. mdpi.com

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-stranded DNA breaks. nih.gov Its inhibition can lead to synthetic lethality in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govnih.gov

A series of novel 4-hydroxyquinazoline (B93491) derivatives were designed and synthesized to act as PARP inhibitors, particularly in cancer cells resistant to existing PARP inhibitors (PARPi). nih.gov Compound B1 from this series showed a potent ability to inhibit PARP1 activity in vitro with an IC₅₀ value of 63.81 nM. nih.gov Although this was weaker than the control drug Olaparib, an inhibitory activity under 100 nM confirms its effectiveness. nih.gov Mechanistic studies revealed that B1 suppressed intracellular PAR formation, stimulated the production of reactive oxygen species (ROS), and induced apoptosis. nih.gov Another study described compound BP44 , a 4-hydroxyquinazoline derivative, as a dual inhibitor of BRD4 and PARP1, which triggers synthetic lethality in triple-negative breast cancer (TNBC) by inhibiting homologous recombination. nih.gov

Table 2: PARP1 Inhibitory Activity of 4-Hydroxyquinazoline Derivatives

Compound Target IC₅₀ (nM) Reference
B1 PARP1 63.81 ± 2.12 nih.gov

| BP44 | PARP1 | - (High Selectivity) | nih.gov |

The anticancer potential of this compound derivatives is ultimately measured by their ability to inhibit the growth and kill cancer cells. In vitro studies have tested these compounds against a wide panel of human cancer cell lines.

Derivatives have shown potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR-tyrosine kinase inhibitors (EGFR-TKI). nih.gov For example, the derivative BIQO-19 was effective against EGFR-TKI-resistant H1975 NSCLC cells. nih.gov A series of 6-arylureido-4-anilinoquinazolines also showed promising antiproliferative effects; compound 7i had IC₅₀ values of 2.25 µM, 1.72 µM, and 2.81 µM against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cells, respectively. frontiersin.org

Similarly, quinazolin-4-one/3-cyanopyridin-2-one hybrids (compounds 8, 9, 18, and 19 ) inhibited proliferation in four different cancer cell lines with GI₅₀ values between 1.20 to 1.80 µM. nih.gov In another study, a 2-sulfanylquinazolin-4(3H)-one derivative, 5d , displayed broad-spectrum activity with IC₅₀ values ranging from 1.94–7.1 µM against HepG2 (liver), MCF-7 (breast), MDA-231 (breast), and HeLa (cervical) cancer cells. mdpi.com Notably, this compound showed lower toxicity to normal WI-38 cells (IC₅₀ = 40.85 µM) compared to doxorubicin (B1662922) (IC₅₀ = 6.72 µM), indicating a degree of selectivity for cancer cells. mdpi.com

Table 3: Antiproliferative/Cytotoxic Activity of Quinazoline Derivatives in Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀/GI₅₀ (µM) Reference
7i A549 Lung 2.25 frontiersin.org
7i HT-29 Colon 1.72 frontiersin.org
7i MCF-7 Breast 2.81 frontiersin.org
8, 9, 18, 19 Various (4 lines) - 1.20 - 1.80 nih.gov
5d HepG2 Liver 1.94 mdpi.com
5d MCF-7 Breast 7.1 mdpi.com
5d MDA-231 Breast 3.52 mdpi.com
5d HeLa Cervical 2.65 mdpi.com
8h SKLU-1 Lung 23.09 (µg/mL) vnu.edu.vn
8h MCF-7 Breast 27.75 (µg/mL) vnu.edu.vn
8h HepG-2 Liver 30.19 (µg/mL) vnu.edu.vn

| CM9 | EBC-1 | Lung (MET amplified) | 8.6 | frontiersin.org |

Beyond kinase inhibition, certain quinazoline derivatives disrupt cell division (mitosis), representing another key anticancer mechanism. nih.govbiorxiv.org These compounds can interfere with the mitotic spindle by inhibiting the polymerization of tubulin, a critical component of microtubules. biorxiv.org This action leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis (programmed cell death). nih.govbiorxiv.org

Studies on quinazoline and quinazolino-benzothiadiazine derivatives found that active compounds induced G2/M phase arrest and inhibited microtubule assembly in MCF-7 breast cancer cells. nih.gov For example, treatment with compound ATS-7 was shown to induce mitotic arrest. biorxiv.org A derivative of 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone was also found to cause G2/M-phase cell cycle arrest and promote PARP cleavage, which is indicative of mitotic arrest followed by apoptosis. mdpi.com Furthermore, analysis of a 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d ), an isostere of the quinazolinone scaffold, suggested it acts as an antimitotic agent through a mechanism distinct from conventional agents like colchicine (B1669291) or paclitaxel. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, quinazolinone derivatives have demonstrated a wide spectrum of antimicrobial activities, including efficacy against various bacterial strains. nih.govfrontiersin.org

The quinazolin-4(3H)-one nucleus is a versatile pharmacophore for developing new antibacterial agents, a critical need given the rise of drug-resistant bacteria. frontiersin.orgresearchgate.net These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. frontiersin.orgeco-vector.com

A study evaluating a series of quinazolin-4(3H)-one derivatives found that compounds 4a, 4c, 5a, 5c, and 5d exhibited large inhibition zones (22 to 39 mm) against tested bacterial and fungal strains. researchgate.net The most potent antimicrobial activity was shown by compound 5a , with Minimum Inhibitory Concentration (MIC) values ranging from 1–16 µg/mL. mdpi.com Another derivative, 4c , showed more potent activity against S. typhimurium (MIC = 4 µg/mL) than the reference drug Amoxicillin (MIC = 8 µg/mL). mdpi.com

Another study reported that 6-nitro-3(H)-quinazolin-4-one displayed remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net The substitution pattern on the quinazolinone ring plays a crucial role in the antibacterial effect. For example, substituting the benzene (B151609) ring with a heteryl group, such as in compound IIIe (2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one), was found to significantly enhance antibacterial activity. frontiersin.org

Table 4: Antibacterial Activity of Quinazolinone Derivatives

Compound Bacterial Strain Activity (MIC in µg/mL) Reference
5a B. subtilis 2 mdpi.com
5a S. aureus 1 mdpi.com
5a S. typhimurium 4 mdpi.com
5a E. coli 8 mdpi.com
4a B. subtilis 4 mdpi.com
4a S. aureus 2 mdpi.com
4a S. typhimurium 4 mdpi.com
4a E. coli 8 mdpi.com
4c S. aureus 8 mdpi.com
4c S. typhimurium 4 mdpi.com

| 4c | E. coli | 8 | mdpi.com |

Antifungal Efficacy Studies

The quinazolinone scaffold is a well-established pharmacophore in the development of antifungal agents. Derivatives of this structure have demonstrated notable efficacy against a range of fungal pathogens. The introduction of various substituents onto the quinazolinone core can significantly modulate their antifungal activity.

Research into pyrazol-quinazolinone derivatives has indicated good antifungal and antibacterial effects. mdpi.com Studies have shown that the presence of a chlorine atom on the quinazolinone group can enhance the inhibitory effect against certain fungi, such as Rhizoctonia solani AG1. mdpi.com Conversely, derivatives containing a cyano group have shown better inhibitory effects against fungi like Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. mdpi.com

In one study, newly synthesized compounds with a quinazolinone structure exhibited significant antifungal activity against seven phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com Specifically, a target compound showed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L, suggesting its potential as a lead compound for agricultural applications. mdpi.com Other research has focused on 1,2,4-triazolo[1,5-a]quinazolinone, which has shown potent effects against Aspergillus niger, with an inhibition zone comparable to the standard drug fluconazole. nih.gov Quinoline (B57606) derivatives have also been evaluated, with some showing selective action against Candida species and dermatophytes. nih.gov

Compound/DerivativeFungal StrainActivity/Observation
Pyrazol-quinazolinone derivative with ChlorineRhizoctonia solani AG1Enhanced inhibitory effect. mdpi.com
Pyrazol-quinazolinone derivative with Cyano groupFusarium verticillioides, Fusarium oxysporum f. sp. Niveum, Colletotrichum fructicolaBetter inhibitory effect compared to chlorine derivatives. mdpi.com
Target compound 2c (a pyrazol-quinazolinone)Fusarium oxysporum f. sp. Niveum62.42% inhibition at 300 mg/L. mdpi.com
1,2,4-Triazolo[1,5-a]quinazolinone (THTQ)Aspergillus nigerInhibition zone of 28.57 mm, comparable to fluconazole. nih.gov
Quinoline derivative 5DermatophytesSelective anti-dermatophytic action (Geometric Mean MIC = 19.14 μg/mL). nih.gov
Quinoline derivatives 2 and 3Candida spp.Anti-Candida action (Geometric Mean MIC = 50 μg/mL and 47.19 μg/mL, respectively). nih.gov
Table 1: Antifungal Activity of Quinazolinone and Quinoline Derivatives

Anti-inflammatory Activities

Quinazolinone derivatives have been extensively studied for their anti-inflammatory potential. These compounds can modulate inflammatory pathways through various mechanisms, including the inhibition of key enzymes and the reduction of pro-inflammatory mediators.

A study on 2,3-disubstituted 4(3H)-quinazolinone derivatives revealed potent anti-inflammatory and analgesic properties, with some compounds exhibiting strong inhibitory activity against cyclooxygenase-2 (COX-2). nih.gov For instance, compounds 4 and 6 in the study showed COX-2 inhibition with IC50 values of 0.33 μM and 0.40 μM, respectively, comparable to the reference drug celecoxib. nih.gov

Compound/DerivativeAssay/ModelKey Findings
2,3-disubstituted 4(3H)-quinazolinone (Compound 4)In vitro COX-2 inhibitionIC50 = 0.33 μM. nih.gov
2,3-disubstituted 4(3H)-quinazolinone (Compound 6)In vitro COX-2 inhibitionIC50 = 0.40 μM. nih.gov
2-Chloro-4-(arylamino)-6,7-dimethoxy quinazoline derivativesIn vitro protein denaturationSignificant inhibition of albumin denaturation.
Quercetin (a flavonoid)LPS-stimulated RAW 264.7 cellsInhibition of NO (IC50 = 11.2 µg/ml), PGE2 (IC50 = 19.9 µg/ml), and TNF-α (IC50 = 1.25 µg/ml) production. apjai-journal.org
Diamine-PEGylated oleanolic acid derivative (OADP)LPS-stimulated RAW 264.7 cellsOver 75% inhibition of NO production at 1 µg/mL. nih.gov
Table 2: In Vitro Anti-inflammatory Activity of Quinazolinone Derivatives and Other Compounds

Antiviral Activities (e.g., Anti-HIV-1, Anti-HIV-2)

The quinazolinone scaffold has served as a template for the design of novel antiviral agents targeting a variety of viruses. Research has explored the efficacy of these derivatives against significant human pathogens, including Human Immunodeficiency Virus (HIV) and coronaviruses.

In the context of HIV, quinazolinone-based compounds have been designed to target the HIV-1 capsid protein (CA), a critical component for viral replication. nih.gov While some newly designed hybrids of the quinazolinone scaffold showed only weak inhibition of HIV-1, this line of research informs the future development of more potent analogues. nih.gov

More recently, with the emergence of new viral threats, derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have been investigated for their potential against SARS-CoV-2. zenodo.org In silico and in vitro studies have suggested that these compounds could be promising candidates for the development of new antiviral drugs targeting this coronavirus. zenodo.org One particular derivative containing a glycyltryptophan residue demonstrated the most pronounced antiviral activity in these studies. zenodo.org

Furthermore, isoquinolone derivatives, which share structural similarities with quinazolinones, have been evaluated for their activity against influenza viruses. Some of these compounds have shown the ability to maintain antiviral activity with reduced cytotoxicity, indicating the potential for developing safer and more effective anti-influenza agents. nih.gov Myricetin derivatives containing a quinazolinone moiety have also been synthesized and shown to possess antiviral activities, with some compounds exhibiting better curative effects against Tobacco Mosaic Virus (TMV) than the commercial agent Ribavirin. acs.org

Antioxidant Activities and Radical Scavenging Properties

The antioxidant potential of quinazolinone derivatives is a significant area of research, largely attributed to their ability to scavenge free radicals and chelate metal ions. The presence and position of hydroxyl and methoxy (B1213986) groups on the quinazolinone scaffold play a crucial role in this activity.

Studies on 2-substituted quinazolin-4(3H)-ones have shown that the presence of at least one hydroxyl group, in addition to a methoxy substituent or a second hydroxyl group on the phenyl ring (particularly in the ortho or para positions), is necessary for antioxidant activity. cabidigitallibrary.orgnih.gov Derivatives with two hydroxyl groups in the ortho position on the phenyl ring have been identified as potent antioxidants with promising metal-chelating properties. cabidigitallibrary.orgnih.gov

The antioxidant capacity of these compounds is often evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and nitric oxide (NO) radical scavenging assays. nih.govmdpi.comsapub.org Polyphenolic derivatives of quinazolin-4(3H)-one have demonstrated enhanced antiradical activity, with ortho-diphenolic compounds showing particularly strong effects. nih.gov The introduction of an additional phenolic group has been shown to significantly influence the antioxidant activity of these molecules. nih.gov

Compound/Derivative ClassAssayKey Findings/Activity
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e)ABTSEC50 = 7.5 μM. nih.gov
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g)ABTSEC50 = 7.4 μM. nih.gov
2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21h)ABTSEC50 = 7.2 μM. nih.gov
Polyphenolic derivatives of quinazolin-4(3H)-one (5a, 5c, 5d)DPPH Radical ScavengingShowed the best activity among the series tested. nih.gov
Quinazolinone–vanillin derivative (Compound 5)DPPH Radical Scavenging61.526 ± 2.968% inhibition at 1 mg/mL. sapub.org
Phenolic 4(3H)-quinazolinone derivatives (5h, 5j, 5k)ABTS, DPPH, and NO Radical ScavengingDisplayed the highest radical scavenging activity in the series. mdpi.com
Table 3: Antioxidant and Radical Scavenging Activity of Quinazolinone Derivatives

Other Relevant Biological Interactions

Beyond the aforementioned activities, derivatives of this compound have been investigated for their interactions with specific molecular targets, including enzymes and receptors, which are crucial for various physiological processes.

Enzyme Inhibition (e.g., Phosphodiesterase 10A (PDE10A))

The quinazoline and quinazolinone scaffolds have been identified as important structures for the development of inhibitors for Phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain's striatum. nih.govacs.orgfrontiersin.org Inhibition of PDE10A is a promising therapeutic strategy for central nervous system disorders like schizophrenia. nih.govyoutube.com

Several studies and patents have focused on 6,7-dimethoxyquinazoline (B1622564) derivatives as potent PDE10A inhibitors. researchgate.netnih.gov A papaverine-based pharmacophore model was used to design a library of 4-amino-6,7-dimethoxyquinazolines, which led to the discovery of potent and selective PDE10A inhibitors. researchgate.netnih.gov Although papaverine (B1678415) itself is a non-selective PDE10A inhibitor, its quinazoline-like structure has inspired the development of more selective compounds. nih.govacs.org The structural similarity of this compound to these potent 6,7-dimethoxyquinazoline inhibitors suggests its potential as a scaffold for developing new PDE10A inhibitors.

Receptor Binding Studies

Derivatives of quinazolin-4-one have been shown to interact with various G protein-coupled receptors (GPCRs), indicating their potential to modulate cellular signaling pathways.

One area of significant interest is the modulation of metabotropic glutamate (B1630785) receptor 7 (mGlu7), a receptor implicated in neuropsychiatric disorders. rsc.org A library of quinazolin-4-one derivatives was synthesized and screened for negative allosteric modulator (NAM) activity at the human mGlu7 receptor. mdpi.comnih.govnih.gov From this screening, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) was identified as a selective mGlu7 NAM with an IC50 of 6.14 µM. nih.govnih.gov This compound demonstrated antipsychotic-like properties in animal models. mdpi.comnih.gov

Additionally, 6,7-dimethoxyquinazoline derivatives have been explored as dual-acting antagonists for α1-adrenergic and angiotensin II type 1 (AT1) receptors, which are involved in the regulation of blood pressure. rsc.org Pharmacophore and 3D-QSAR modeling, along with receptor docking studies, have confirmed the potential of these derivatives to interact with and antagonize both receptor types. rsc.org

Structure Activity Relationship Sar and Mechanistic Investigations

Elucidating the Influence of Substituents on Biological Potency and Selectivity

The biological profile of quinazoline-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.govnih.gov For 6-Methoxy-7-hydroxyquinazoline-4-one, the substituents on the benzene (B151609) and pyrimidine (B1678525) rings play a critical role in defining its pharmacological effects.

Impact of Methoxy (B1213986) and Hydroxyl Groups at C-6 and C-7 on Activity and Stability

The 6-methoxy and 7-hydroxyl groups are key determinants of the biological activity and metabolic stability of the quinazoline-4-one core. Research on related 6,7-disubstituted quinazolines has shown that these positions are susceptible to metabolic modification, which can significantly alter the compound's properties. For instance, in studies of the Janus kinase-3 (JAK3) inhibitor 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P131), the 7-O-demethylation product was identified as a major metabolite. researchgate.net This metabolic process, mediated by cytochrome P450 enzymes, resulted in the formation of a 7-hydroxyquinazoline derivative, leading to biological inactivation. researchgate.net

Effects of Modifications at the C-4 Position on Kinase Inhibition and Derivatization Potential

The C-4 position of the quinazolin-4-one ring is a critical site for interaction with the hinge region of many protein kinases, making it a focal point for derivatization in the design of kinase inhibitors. The introduction of an anilino group at this position is a common strategy that has led to the development of potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib (B1684475) and erlotinib (B232). nih.gov The nature of the substituent at C-4 directly influences the inhibitory potency and selectivity of the compound.

The C-4 position's reactivity allows for the synthesis of a wide array of derivatives. capes.gov.br For instance, the oxidation of a quinazoline (B50416) to a quinazolin-4(3H)-one creates a versatile intermediate for further modification. capes.gov.br Docking studies have revealed that quinazolin-4(3H)-one derivatives can interact with key residues in the ATP-binding site of kinases, such as the DFG motif, thereby inhibiting kinase activity. nih.gov The potential for creating diverse libraries of C-4 substituted compounds makes this position highly valuable for optimizing biological activity.

Role of Substituents at N-3 and C-2 on Overall Biological Profile

The C-2 position is also crucial for modulating activity. Structure-activity relationship studies have indicated that positions 2, 6, and 8 are highly important for the pharmacological properties of quinazolinones. nih.govijpca.orgresearchgate.net The presence of a methyl group at C-2, for example, can increase the reactivity of the quinazolin-4(3H)-one system through tautomeric effects. nih.govijpca.org Placing a thioalkyl fragment at the C-2 position has been shown to increase activity in certain contexts. nih.gov The nature of the substituent at C-2, whether it is an electron-donating or electron-withdrawing group, can have a profound impact on the compound's inhibitory activity against various enzymes. nih.gov

Positional Isomerism and its Influence on Pharmacological Outcome

Positional isomerism, particularly concerning the placement of the methoxy and hydroxyl groups on the benzene ring, can have a dramatic effect on the pharmacological properties of quinazolin-4-one derivatives. The distinct electronic and steric environments created by different substitution patterns lead to altered interactions with biological targets.

Understanding Molecular Mechanisms of Action

To fully comprehend the therapeutic potential of this compound, it is essential to identify its molecular targets and elucidate the mechanisms through which it exerts its biological effects.

Target Identification and Validation through Biochemical Assays

The identification of the specific molecular targets of a bioactive compound is a critical step in drug discovery and chemical biology. nih.gov For quinazolin-4-one derivatives, a common approach is to screen them against a panel of protein kinases, as this scaffold is a well-known kinase inhibitor. mdpi.com Biochemical assays, such as differential scanning fluorimetry (DSF), can be employed to assess the potency and selectivity of the compound against a wide range of kinases. mdpi.com

Once a potential target is identified, further validation is necessary. This can involve in vitro kinase assays to determine the inhibitory concentration (IC50) of the compound against the purified enzyme. mdpi.com For instance, if this compound were found to inhibit a particular kinase, subsequent experiments would measure its ability to block the phosphorylation of a known substrate of that kinase. mdpi.com These biochemical approaches, often complemented by computational methods and cell-based assays, are instrumental in confirming the direct molecular target and understanding the mechanism of action. nih.govmdpi.com

Analysis of Pathway Modulation and Downstream Effects

The biological activity of this compound, a notable metabolite of the Janus kinase 3 (JAK3) inhibitor JANEX-1, is intrinsically linked to its ability to modulate key signaling pathways. researchgate.netnih.gov Research on its parent compound and related quinazolinone structures provides a framework for understanding its potential downstream effects.

Quinazolinone derivatives are recognized for their capacity to inhibit various protein kinases, which are pivotal enzymes in cellular signaling. nih.gov The core structure of this compound is a scaffold found in numerous kinase inhibitors, suggesting its likely interaction with kinase-regulated pathways. nih.govmdpi.com For instance, compounds with a quinazolin-4(3H)-one core have been shown to inhibit Aurora Kinase A, a crucial regulator of the cell cycle. mdpi.com Inhibition of such kinases can lead to significant downstream consequences, including cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis, or programmed cell death. mdpi.com

Furthermore, as the primary metabolite of JANEX-1, its pathway modulation is likely to mirror or be a component of its parent compound's activity. researchgate.net JANEX-1 has been demonstrated to exert its effects through the downregulation of the JAK/STAT pathway and the nuclear factor kappa B (NF-κB) signaling cascade. nih.gov The JAK/STAT pathway is critical for cytokine signaling, and its inhibition can suppress inflammatory responses and immune cell activation. nih.govnih.gov The NF-κB pathway is a central mediator of inflammation, cell survival, and proliferation. By suppressing these pathways, JANEX-1 and, by extension, its metabolites can reduce the expression of pro-inflammatory mediators and inducible nitric oxide synthase (iNOS), thereby protecting cells from cytokine-induced damage. nih.gov

The downstream effects of modulating these pathways are significant. Inhibition of the JAK/STAT and NF-κB pathways can lead to a decrease in the production of inflammatory cytokines and a reduction in cellular proliferation. nih.govnih.gov In the context of cancer, where many quinazoline derivatives find application, the inhibition of pathways like the Epidermal Growth Factor Receptor (EGFR) pathway can halt tumor progression. nih.govresearchgate.net

Table 1: Pathway Modulation by Related Quinazolinone Derivatives

Compound ClassTarget PathwayKey Downstream EffectsReference
Quinazolin-4(3H)-one DerivativesAurora Kinase AG2/M cell cycle arrest, Apoptosis mdpi.com
JANEX-1 (parent of target compound)JAK/STAT, NF-κBSuppression of iNOS expression, Decreased inflammatory response nih.gov
4-AnilinoquinazolinesEGFRInhibition of cell proliferation nih.govresearchgate.net

Molecular Recognition and Binding Mode Analysis within Target Macromolecules

The interaction of this compound with its target macromolecules is governed by specific molecular recognition patterns, primarily through hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases. The quinazoline scaffold is a key determinant of binding affinity. frontiersin.org

Studies on related 4-anilinoquinazoline (B1210976) derivatives as EGFR inhibitors have provided detailed insights into their binding modes. researchgate.net These compounds typically form a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (e.g., Met769 in EGFR) in the hinge region of the kinase domain. researchgate.net The anilino group at the 4-position often inserts into a hydrophobic pocket, with substituents on the aniline (B41778) ring further influencing potency and selectivity. nih.gov

For quinazolinone derivatives targeting other kinases like Poly(ADP-ribose) polymerase (PARP), molecular docking studies have revealed similar principles of molecular recognition. nih.gov For example, a 4-hydroxyquinazoline (B93491) derivative was found to form stable hydrogen bonds with the amino acid residues GLY863 and SER904. nih.gov A critical hydrogen bond with ASP766 was also identified, which appeared to be important for overcoming drug resistance. nih.gov

The 6-methoxy and 7-hydroxy substituents on the quinazoline ring of the title compound are also expected to play a role in molecular recognition. These groups can form additional hydrogen bonds with the target protein, potentially enhancing binding affinity and specificity. The positions of these substituents are known to be critical for the activity and selectivity of quinazoline-based inhibitors. soton.ac.uk For instance, structure-activity relationship studies on HER2 inhibitors showed that substituents at the C-6 position of the quinazoline ring are crucial for selectivity over EGFR. nih.gov

Table 2: Key Molecular Interactions of Quinazoline Derivatives with Target Residues

Compound/ClassTarget ProteinInteracting ResiduesType of InteractionReference
4-Anilinoquinazoline (Erlotinib)EGFRMET769Hydrogen Bond researchgate.net
4-Hydroxyquinazoline derivative (B1)PARPGLY863, SER904, ASP766Hydrogen Bond nih.gov
Quinazolin-4(3H)-one derivative (2i)EGFRAsp855Interaction with DFG motif nih.gov

The collective evidence from studies on closely related compounds strongly suggests that this compound engages with its target kinases through a well-defined set of molecular interactions, with the quinazoline core providing the primary anchor and the substituents at positions 6 and 7 fine-tuning the binding affinity and selectivity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's intrinsic characteristics. By solving approximations of the Schrödinger equation, these methods map out the electron distribution and energy landscape of the compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state). researchgate.net For the quinazolinone scaffold, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31+G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. dntb.gov.uaresearchgate.net

Table 1: Representative Interaction Energies for a Substituted Quinoxaline Derivative (Note: Data is for a related heterocyclic compound to illustrate the concept of energy framework analysis)

Interaction Energy TypeCalculated Value (kJ/mol)
Electrostatic-68.3
Dispersion-234.7
Polarization-20.8
Repulsion119.8
Total Energy -217.8
Source: Adapted from findings on triazolequinoxalin derivatives. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comucsb.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For quinazolinone derivatives, the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. The introduction of an electron-donating methoxy (B1213986) (-OCH3) group and a hydroxyl (-OH) group at the 6 and 7 positions of the quinazoline (B50416) ring is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity compared to the unsubstituted quinazolinone core.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical, based on general principles and data from related compounds, to illustrate the concept for 6-Methoxy-7-hydroxyquinazoline-4-one)

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-5.95Electron Donor (Nucleophilic Center)
LUMO-1.85Electron Acceptor (Electrophilic Center)
Energy Gap (ΔE) 4.10 Indicator of Chemical Reactivity

Global and local reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov

Electronegativity (χ): Measures the power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. Softer molecules are more reactive.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).

These parameters are crucial for predicting how this compound will behave in a chemical reaction. The electron-donating substituents (-OH, -OCH3) would likely decrease its chemical hardness and increase its softness and electrophilicity index, suggesting a higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MEP map is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.netpreprints.org Green and yellow represent areas of near-zero or intermediate potential. researchgate.netresearchgate.net

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms in the quinazoline ring, identifying these as primary sites for hydrogen bond donation and interaction with electrophiles. uni-muenchen.de The hydrogen atom of the 7-hydroxy group would exhibit a strong positive potential (blue), marking it as a key site for hydrogen bond donation and interaction with nucleophiles.

Molecular Modeling and Simulation Approaches in Drug Discovery

In drug discovery, computational models are essential for predicting how a potential drug molecule (a ligand) will interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ajrconline.orgyoutube.com The process involves placing the ligand in the binding site of the protein and calculating the most stable binding poses, ranked by a scoring function that estimates the binding affinity (often expressed in kcal/mol). researchgate.net A more negative docking score typically indicates a stronger predicted binding affinity. researchgate.net

Studies on various quinazolinone derivatives have demonstrated their ability to dock into the active sites of numerous enzymes, such as PARP, NF-κB, and COX-2. researchgate.netnih.govnih.gov The interactions commonly observed include hydrogen bonds between the quinazolinone core's functional groups (like the carbonyl oxygen and N-H groups) and amino acid residues (e.g., serine, lysine, arginine) in the protein's active site. nih.govnih.gov

For this compound, docking studies would be crucial to identify potential protein targets. The 7-hydroxy and 4-keto groups would be predicted to be key interaction points, forming hydrogen bonds within a target's binding pocket. The methoxy group could form hydrophobic interactions, further stabilizing the ligand-protein complex. The prediction of binding affinity helps prioritize compounds for further experimental testing. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. In the context of drug discovery, MD simulations provide critical insights into how a ligand, such as a quinazoline derivative, interacts with its protein target, revealing details about the stability of the complex and the conformational changes that may occur upon binding. rsc.org

Ligand-Protein Complex Stability:

A primary application of MD simulations for quinazoline-based compounds is to evaluate the stability of the ligand-protein complex. After an initial docking pose is predicted, a simulation is run, typically for tens or hundreds of nanoseconds, to observe the system's evolution. Key metrics are analyzed to determine if the ligand remains securely in the binding pocket.

Hydrogen Bonds: MD simulations allow for the detailed analysis of hydrogen bonds between the ligand and protein residues. The persistence of key hydrogen bonds throughout the simulation is a strong indicator of a stable interaction. Studies on quinazoline-2,4,6-triamine derivatives targeting EGFR-TK confirmed that interactions with key residues like Met 769, primarily through hydrogen bonds, are crucial for binding. nih.gov In the case of the PARP inhibitor B1, MD simulations revealed a stable hydrogen bond with the residue ASP766, which is thought to enhance its activity against drug-resistant cells. mdpi.comnih.gov

The table below summarizes findings from a representative MD simulation study on a quinazoline derivative-protein complex.

MetricObservationImplication
RMSD Minimal fluctuations for both ligand and protein over 30 ns. mdpi.comHigh stability of the ligand-protein complex. mdpi.com
Radius of Gyration (Rg) Stable values throughout the simulation. mdpi.comThe protein maintains its compact structure.
Hydrogen Bonds Persistent H-bond observed with residue ASP766. mdpi.comCrucial interaction for strong binding and activity. mdpi.com

Conformational Analysis:

MD simulations also serve to explore the conformational landscape of the ligand within the binding site. While docking provides a static snapshot, MD reveals the ligand's flexibility and preferred orientation. This is particularly important for molecules with rotatable bonds. For related heterocyclic systems, such as phthalazine (B143731) derivatives, conformational analysis has shown that the orientation of substituents can significantly impact biological activity. nih.gov For example, a planar and rigid conformation of a thiazole (B1198619) ring substituent on a phthalazine core was found to favor PDE IV inhibition. nih.gov This dynamic understanding of conformation helps in refining the design of new analogs to better fit the target's active site and achieve higher potency. ufms.brscielo.brscielo.br

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the chemical structure of compounds with their biological activity. jmaterenvironsci.com These models are instrumental in modern drug design, allowing for the prediction of a novel compound's potency before it is synthesized, thereby saving time and resources. nih.govnih.gov For quinazoline-4-one derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govdoi.org

3D-QSAR Model Development:

The development of a 3D-QSAR model involves several key steps:

Dataset Selection: A series of quinazoline analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Molecular Alignment: All molecules in the dataset are structurally aligned based on a common scaffold, which for this class is the quinazolin-4-one core. nih.gov

Field Calculation: For each molecule, steric and electrostatic fields (in CoMFA) are calculated on a 3D grid. CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov

Statistical Analysis: Partial Least Squares (PLS) regression is used to build a mathematical model that correlates the variations in the 3D fields with the variations in biological activity. doi.org

Model Validation and Predictive Power:

A robust QSAR model must be statistically significant and have strong predictive ability. This is assessed using several parameters:

Correlation Coefficient (R²): Measures how well the model fits the training data.

Cross-validation Coefficient (Q² or r²cv): Assesses the model's internal predictive ability through a "leave-one-out" or similar method. A Q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

External Validation (R²pred): The model's ability to predict the activity of an external test set of compounds (not used in model generation) is evaluated. This is the ultimate test of a model's real-world utility. nih.gov

Studies on quinazoline-4(3H)-one analogs as EGFR inhibitors have produced statistically robust 3D-QSAR models, as shown in the table below. nih.gov

ModelQ² (Internal Validation)R² (Model Fit)R²pred (External Validation)Field Contributions
CoMFA 0.570 nih.gov0.855 nih.gov0.657 nih.govSteric: 55.3%, Electrostatic: 44.7%
CoMSIA 0.599 nih.gov0.895 nih.gov0.681 nih.govSteric: 12.1%, Electrostatic: 29.3%, Hydrophobic: 26.9%, H-Bond Donor: 21.8%, H-Bond Acceptor: 9.9%

Data derived from a 3D-QSAR study on quinazolin-4(3H)-one analogs as EGFR inhibitors. nih.gov

Predictive Design using Contour Maps:

The true power of 3D-QSAR lies in its ability to guide the design of new, more potent molecules. The results of CoMFA and CoMSIA analyses are visualized as 3D contour maps. researchgate.net These maps highlight regions in 3D space around the molecule where specific properties are predicted to either increase or decrease biological activity:

Steric Maps: Green contours indicate regions where bulky groups are favorable, while yellow contours show where they are unfavorable.

Electrostatic Maps: Blue contours mark areas where positive charges (or electron-withdrawing groups) enhance activity, while red contours show where negative charges (or electron-donating groups) are preferred.

Hydrophobic and H-Bond Maps (CoMSIA): These maps similarly indicate favorable and unfavorable regions for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor functionalities.

By interpreting these maps, medicinal chemists can rationally modify the quinazoline scaffold, adding or altering substituents in the favored regions to design novel compounds with enhanced predicted activity. nih.govresearchgate.net This predictive capability significantly accelerates the discovery of lead compounds. nih.gov

Advanced Research Perspectives and Future Directions

Development of Novel 6-Methoxy-7-hydroxyquinazoline-4-one Derivatives with Improved Potency and Selectivity

The development of novel analogs based on the quinazolinone scaffold is a cornerstone of modern medicinal chemistry, aimed at enhancing therapeutic efficacy and minimizing off-target effects. For a molecule like this compound, which possesses inherent biological activity, derivatization is key to unlocking its full potential. Researchers systematically modify the core structure to understand the structure-activity relationships (SAR), which dictate how changes to the molecule's architecture influence its biological function. researchgate.net

Key strategies in the development of these derivatives include:

Bioisosteric Replacement: This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, but which may enhance the compound's interaction with its target. For instance, the 4-quinazolinone scaffold has been successfully used as a bioisostere for the phthalazinone core in the development of potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. rsc.org

Substitution at Key Positions: The quinazolinone ring has multiple positions where new functional groups can be added. Studies on various quinazolinone derivatives have shown that substitutions at the N1, C2, and C6/C7 positions can dramatically alter a compound's potency and selectivity. For example, in the development of PARP inhibitors, small alkyl or aromatic groups at the N1 position were found to be more favorable than bulky substituents. nih.gov Similarly, research on 6,7-dimethoxyquinazoline (B1622564) derivatives as receptor antagonists highlighted the importance of the substituent at the N3 position for achieving high potency. rsc.org

Molecular Hybridization: This technique involves combining the quinazolinone scaffold with another known pharmacophore (a biologically active structural unit) to create a hybrid molecule with potentially synergistic or multi-target activity. nih.gov This approach has been used to create hybrids with triazole and oxadiazole moieties, yielding compounds with significant anti-cancer activity. nih.gov

The goal of these modifications is to improve how the drug molecule fits into the binding site of its target protein, such as a kinase or enzyme. For example, in the development of PI3K inhibitors, molecular docking studies have shown that quinazolinone derivatives interact with key amino acid residues like PRO-810 and ILE-963 in the ATP-binding site of the enzyme. nih.gov By optimizing these interactions through chemical modification, more potent and selective inhibitors can be created. nih.gov

Table 1: Examples of Quinazolinone Derivatives and Their Structure-Activity Insights

Derivative Class/Compound Target/Activity Key Structural Features & SAR Insights Citation
Pyridazino-quinazolin-3-ones PARP-1 Inhibition Small alkyl or aromatic groups at the N1 position are favored. Electron-donating groups on the quinazolinone ring increase activity. nih.gov
2-(Pyridin-4-yl)quinazolin-4(3H)-ones PI3K Inhibition Interactions with amino acid residues in the ATP-binding site (PRO-810, ILE-963) are crucial for activity. nih.gov
Quinazolinone-based CDK2 Inhibitors CDK2 Inhibition / Melanoma Specific derivatives (compounds 5c and 8a) showed excellent growth inhibition against the MDA-MB-435 melanoma cell line. nih.gov
2,3,6-trisubstituted-4(3H)-quinazolinones General Anticancer Broad anticancer activity against breast, liver, cervical, and leukemia cell lines. mdpi.com

Exploration of Emerging Therapeutic Applications for the Quinazolinone Scaffold

While the quinazolinone scaffold is well-established in oncology, with derivatives like gefitinib (B1684475) and erlotinib (B232) used in cancer therapy, its therapeutic potential is far broader. mdpi.commagnusconferences.com The structural versatility of the quinazolinone ring allows it to interact with a wide range of biological targets, opening up applications for many other diseases. nih.govnih.gov

Emerging therapeutic areas for quinazolinone derivatives include:

Neurodegenerative Diseases: There is significant interest in quinazoline (B50416) derivatives for treating Alzheimer's disease (AD). mdpi.comnih.gov These compounds are being investigated as multi-target agents that can inhibit cholinesterases (like donepezil), prevent the aggregation of β-amyloid and tau proteins, and reduce oxidative stress. mdpi.comdrugbank.comresearchgate.net Specifically, derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have shown promise as anticholinesterase agents. bmpcjournal.ru

Infectious Diseases: The scaffold has demonstrated potent activity against various pathogens. Novel derivatives have been identified with significant anti-tuberculosis activity, presenting new avenues to combat Mycobacterium tuberculosis. mdpi.com Furthermore, quinazolinones have shown antimalarial, antiviral (including anti-HIV), and antibacterial properties. nih.govmdpi.com

Inflammatory Disorders: Certain quinazolinone derivatives possess anti-inflammatory properties. nih.gov This has led to research into their use for conditions like inflammatory bowel disease (IBD), where they may help alleviate colonic inflammation. scilit.com

Cardiovascular and Metabolic Diseases: The quinazolinone structure is found in drugs used for hypertension, such as prazosin. nih.govmdpi.com Ongoing research is exploring new derivatives for cardiovascular applications, including as dual-acting receptor antagonists. rsc.org Additionally, some analogs have been investigated for their antidiabetic properties. mdpi.comnih.gov

Agrochemicals: Beyond medicine, the 4(3H)-quinazolinone scaffold is used in agriculture. Compounds like fluquinconazole (B159502) and proquinazid (B71954) are effective fungicides, demonstrating the scaffold's utility in crop protection. mdpi.com

Table 2: Emerging and Diverse Applications of the Quinazolinone Scaffold

Therapeutic Area Specific Application/Target Example or Finding Citation
Neurodegenerative Disorders Alzheimer's Disease Inhibition of cholinesterases, β-amyloid aggregation, and tau protein. mdpi.comnih.govdrugbank.comresearchgate.net
Parkinson's Disease Development of antiparkinsonian agents. mdpi.com
Infectious Diseases Tuberculosis Identification of quinazolinone benzoates with significant activity against Mycobacterium tuberculosis. mdpi.com
Malaria Development of potent inhibitors against resistant strains of malaria. mdpi.com
HIV Quinazolinones have shown anti-HIV activity. nih.gov
Inflammatory Diseases Inflammatory Bowel Disease (IBD) Potential to alleviate colonic inflammation and restore intestinal barrier functions. scilit.com

| Agrochemicals | Fungicide | Marketed products like fluquinconazole are based on the 4(3H)-quinazolinone scaffold. | mdpi.com |

Integration of Multi-omics Data with Chemical Biology for Comprehensive Target Discovery

A significant challenge in drug discovery is identifying the precise molecular target of a bioactive compound—a process known as target deconvolution. nih.gov Modern "omics" technologies (genomics, proteomics, metabolomics) are being integrated with chemical biology to create powerful platforms for this purpose. Chemoproteomics, in particular, offers a direct approach to profile the interactions between a small molecule, such as a quinazolinone derivative, and the entire proteome of a cell. nih.govresearchgate.net

This integration allows researchers to:

Identify Novel Targets: By observing which proteins physically bind to a quinazolinone-based probe, scientists can uncover previously unknown targets, leading to new therapeutic applications. nih.gov

Understand Mechanism of Action: Chemoproteomics can reveal not only the primary target but also off-target interactions, providing a comprehensive view of a drug's mechanism of action and potential side effects. nih.gov

Validate Target Engagement: These methods can confirm that a drug is interacting with its intended target within a complex biological system. youtube.com

The primary chemoproteomic strategies used for target deconvolution include:

Affinity-Based Protein Profiling: This is the most common approach. A chemical probe is created by attaching a tag (like biotin) to the quinazolinone molecule. This probe is introduced to a cell lysate, where it binds to its target proteins. The entire complex is then "pulled down" and the captured proteins are identified using mass spectrometry. researchgate.netnih.gov

Probe-Free Methods: Newer techniques allow for the detection of protein-ligand interactions without modifying the drug molecule. These methods rely on changes in protein properties (like thermal stability or solubility) upon drug binding to identify the targets. nih.gov

These approaches bridge the gap between observing a compound's effect on cells (phenotypic screening) and understanding the molecular events that cause it, accelerating the development of highly specific and effective quinazolinone-based therapies. nih.govresearchgate.net

Table 3: Omics and Chemical Biology Techniques for Quinazolinone Target Discovery

Technique Description Application in Drug Discovery Citation
Chemoproteomics Uses chemical probes or probe-free methods to identify protein-ligand interactions on a proteome-wide scale. Directly identifies the molecular targets of a quinazolinone derivative and profiles off-target effects. nih.govresearchgate.netnih.gov
Transcriptomics (RNA-Seq) Measures the expression levels of all genes in a cell in response to drug treatment. Infers drug targets and affected pathways by analyzing changes in gene expression profiles. nih.gov
Metabolomics Analyzes the complete set of small-molecule metabolites in a biological sample after drug exposure. Reveals the metabolic pathways perturbed by a quinazolinone compound, offering clues to its mechanism. nih.gov

| Genetic Screening (e.g., CRISPR) | Systematically knocks out genes to see which ones alter a cell's sensitivity to a drug. | Identifies genes (and their protein products) that are essential for a drug's activity. | nih.gov |

Innovative Green Chemistry Approaches in the Synthesis and Derivatization of Quinazolinone Compounds

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. magnusconferences.com The synthesis of quinazolinones, traditionally reliant on harsh conditions and hazardous materials, is being revolutionized by innovative, sustainable methods that are not only eco-friendly but often more efficient. researchgate.net

Key green chemistry strategies being applied to quinazolinone synthesis include:

Alternative Energy Sources: Microwave-assisted synthesis has become a popular technique, as it dramatically reduces reaction times (from hours to minutes) and often improves product yields. researchgate.netfrontiersin.orgsifisheriessciences.com Visible-light photocatalysis is another emerging method that uses light as a renewable energy source to drive chemical reactions under mild conditions, often employing natural dyes like curcumin (B1669340) to sensitize catalysts like titanium dioxide (TiO₂). mdpi.comnih.gov

Eco-Friendly Solvents and Catalysts: Researchers are replacing toxic organic solvents with greener alternatives like water, ethanol (B145695), or 2-methyl tetrahydrofuran (B95107) (2-MeTHF). researchgate.netnih.govfrontiersin.org The development of reusable catalysts is a major focus. This includes magnetic nanocatalysts, such as palladium supported on magnetic iron oxide nanoparticles, which can be easily recovered from the reaction mixture using a magnet and reused for multiple cycles with minimal loss of activity. frontiersin.org Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, avoids the use of expensive and toxic heavy metals. frontiersin.org

Biocatalysis: The use of enzymes (biocatalysts) offers high selectivity and operates under mild, environmentally benign conditions. researchgate.net Biocatalyzed methods have been developed for the construction of quinazolinone derivatives with high catalytic activity and excellent yields. researchgate.netnih.gov

Atom Economy: Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the final product, are highly efficient. frontiersin.org These reactions maximize atom economy by incorporating most or all of the atoms from the starting materials into the product, thereby minimizing waste. frontiersin.org

Table 4: Comparison of Green Synthesis Methods for Quinazolinone Derivatives

Method Key Features Advantages Citation
Microwave-Assisted Synthesis Uses microwave irradiation as an energy source. Drastically reduced reaction times, improved yields, often solvent-free. researchgate.netfrontiersin.orgsifisheriessciences.com
Visible-Light Photocatalysis Employs visible light and a photocatalyst (e.g., Cur-TiO₂). Uses a renewable energy source, mild reaction conditions, eco-friendly. mdpi.comnih.gov
Magnetic Nanocatalysis Utilizes a catalyst on a magnetic support (e.g., Fe₃O₄@SiO₂-Pd). High efficiency, excellent reusability of the catalyst, green solvent systems (e.g., PEG/water). frontiersin.org
Organocatalysis Uses metal-free small organic molecules as catalysts (e.g., p-TSA). Avoids toxic heavy metals, low cost, high efficiency. frontiersin.org
Biocatalysis Employs enzymes to catalyze reactions. High selectivity, mild conditions (temperature, pH), environmentally benign. researchgate.netnih.gov

| H₂O₂-Mediated Synthesis | Uses hydrogen peroxide as a green oxidant. | Avoids toxic oxidants, waste product is water, often catalyst-free. | acs.org |

Application of Artificial Intelligence and Machine Learning in Rational Quinazolinone Drug Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is transforming drug discovery from a process of trial-and-error screening to one of rational, predictive design. For quinazolinone-based drug development, these computational tools are used to accelerate the identification of promising new drug candidates, predict their properties, and understand their interactions with biological targets. rjeid.comnih.gov

Key applications of AI and ML in this field include:

Virtual Screening and Molecular Docking: Computational models of a target protein's structure are used to screen vast virtual libraries of quinazolinone derivatives. researchgate.net Molecular docking algorithms predict how each molecule will bind to the target's active site and assign a score based on the predicted binding affinity. rjeid.com This allows researchers to prioritize a smaller, more promising set of compounds for actual synthesis and laboratory testing, saving significant time and resources. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. rsc.org These models can then predict the activity of new, unsynthesized quinazolinone derivatives, guiding chemists on which modifications are most likely to improve potency.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in a drug-target complex over time. nih.gov This provides a dynamic view of the binding process, helping to confirm the stability of the interaction and calculate binding free energies with greater accuracy than simple docking. nih.gov

ADMET Prediction: A critical part of drug development is ensuring a compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. AI models trained on existing drug data can predict these properties for new quinazolinone derivatives in silico, helping to identify and eliminate candidates with poor drug-like characteristics early in the discovery pipeline. rsc.orgrjeid.com

These in silico techniques enable a more rational and efficient design cycle, where compounds are designed, evaluated computationally, and optimized before being synthesized, ultimately accelerating the path to new quinazolinone-based medicines. rsc.orgnih.gov

Table 5: Application of AI/ML in Quinazolinone Drug Discovery

Computational Technique Purpose Example Application Citation
Molecular Docking Predicts the binding mode and affinity of a ligand to a protein target. Screening quinazolinone derivatives against targets like PARP-1, EGFR, and DHFR. rjeid.comnih.govresearchgate.net
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-protein complex over time. Validating the stability of docked poses and calculating binding free energies for EGFR inhibitors. nih.gov
QSAR Modeling Relates chemical structure to biological activity to predict the potency of new compounds. Developing new PARP-1 inhibitors with improved anti-cancer activity. rsc.org
ADMET Prediction Predicts the drug-like properties of a molecule. Assessing the ADMET profile of newly designed PARP-1 and DHFR inhibitors to ensure suitability. rsc.orgrjeid.comresearchgate.net

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | Identifying novel quinazolinone benzoates as potential anti-tuberculosis agents. | mdpi.com |

Q & A

Basic Research Questions

What are the key challenges in synthesizing 6-Methoxy-7-hydroxyquinazoline-4-one, and how can they be addressed methodologically?

Synthesis of this compound requires precise regioselective functionalization due to competing reactivity at the quinazoline core. A common approach involves protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct methoxy and hydroxy substitutions at positions 6 and 7, respectively. Chromatographic purification (e.g., HPLC with C18 columns) is critical to isolate intermediates, as minor byproducts can arise from incomplete protection or deprotection steps . Mass spectrometry and 1^1H/13^{13}C NMR should validate intermediate structures, with emphasis on aromatic proton splitting patterns to confirm substitution positions.

How can researchers characterize the stability of this compound under varying pH conditions?

Stability studies should employ UV-Vis spectroscopy to monitor absorbance changes (e.g., λ~270–300 nm for quinazoline derivatives) in buffered solutions (pH 2–12) over 24–72 hours. Accelerated degradation experiments (e.g., 40–60°C) combined with Arrhenius modeling can predict shelf-life. LC-MS is recommended to identify degradation products, particularly demethylation or oxidation artifacts. For lab-scale protocols, inert atmospheres (N2_2) and amber vials are advised to mitigate photolytic degradation .

Advanced Research Questions

How can computational methods optimize the binding affinity of this compound for kinase inhibition studies?

Molecular docking (AutoDock Vina, Schrödinger Suite) against kinase ATP-binding pockets (e.g., EGFR or Aurora kinases) can identify key interactions (e.g., hydrogen bonding with the hydroxy group at position 7). Free energy perturbation (FEP) or molecular dynamics (MD) simulations (≥100 ns) assess conformational stability. QSAR models using Hammett constants for substituent effects (σ~0.12 for methoxy groups) may predict activity cliffs. Experimental validation via kinase inhibition assays (IC50_{50} measurements) and X-ray crystallography (if co-crystals form) is critical to reconcile computational predictions .

What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values or selectivity profiles often stem from assay conditions (e.g., ATP concentrations in kinase assays) or impurity levels. Researchers should:

  • Cross-validate purity (>95% by HPLC, monitored at 254 nm) .
  • Replicate assays under standardized conditions (e.g., 1 mM ATP, 25°C).
  • Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity).
  • Apply statistical tools like Bland-Altman plots to quantify inter-lab variability .

Methodological Design

How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core modifications : Introduce halogens (Cl, F) at position 4 or alkyl groups at position 2 to probe steric effects.
  • Functional group swaps : Replace methoxy with ethoxy or hydroxy with amino groups to assess hydrogen-bonding roles.
  • Assay selection : Prioritize high-throughput screening (HTS) for cytotoxicity (MTT assay) and target-specific assays (e.g., fluorescence polarization for kinase inhibition).
  • Data analysis : Use hierarchical clustering (e.g., Ward’s method) to group derivatives by activity profiles, highlighting pharmacophore requirements .

What in silico tools predict the pharmacokinetic properties of this compound?

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (clogP ~2.1), solubility (LogS ~-3.5), and CYP450 inhibition.
  • Metabolite identification : GLORYx or Meteor Nexus for phase I/II metabolism pathways (e.g., O-demethylation at position 6).
  • Toxicity : ProTox-II for hepatotoxicity alerts (e.g., structural alerts for quinazoline-related idiosyncratic reactions) .

Data Analysis & Reporting

How should researchers handle outliers in spectroscopic or bioassay data for this compound?

  • Root-cause analysis : Check for solvent artifacts (e.g., DMSO 1^1H NMR peaks at 2.5 ppm) or incomplete dissolution.
  • Statistical thresholds : Apply Grubbs’ test (α=0.05) to identify outliers; report excluded data points transparently.
  • Reproducibility : Use triplicate runs for key experiments and include error bars (SEM) in dose-response curves .

What frameworks ensure rigor in formulating research questions about this compound’s mechanism of action?

Adopt the FINER criteria:

  • Feasible : Balance synthetic complexity with assay throughput.
  • Novel : Focus on understudied targets (e.g., dual kinase-phosphatase inhibition).
  • Ethical : Adhere to Green Chemistry principles (e.g., minimize halogenated solvents).
  • Relevant : Align with therapeutic gaps (e.g., resistant cancer subtypes) .

Contradiction Management

How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Experimental replication : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry vs. gravimetry.
  • Document excipients : Co-solvents (e.g., PEG 400) or surfactants (e.g., Tween-80) may artificially enhance solubility.
  • Report conditions : Specify temperature, agitation method (vortex vs. sonication), and equilibration time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.